molecular formula C17H14O2 B2630627 2-(4-methylphenyl)spiro[oxirane3,2'-{1'-indanone}] CAS No. 54763-67-6

2-(4-methylphenyl)spiro[oxirane3,2'-{1'-indanone}]

Cat. No.: B2630627
CAS No.: 54763-67-6
M. Wt: 250.297
InChI Key: ZULDHUGNBSXZRW-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)spiro[oxirane3,2’-{1’-indanone}] is a spirocyclic compound that features an oxirane ring fused to an indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)spiro[oxirane3,2’-{1’-indanone}] typically involves the reaction of 4-methylbenzaldehyde with indanone in the presence of a base to form an intermediate, which is then treated with an oxidizing agent to form the spirocyclic oxirane ring . The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)spiro[oxirane3,2’-{1’-indanone}] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)spiro[oxirane3,2’-{1’-indanone}] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)spiro[oxirane3,2’-{1’-indanone}] involves its interaction with biological targets through its spirocyclic structure. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)spiro[oxirane3,2’-{1’-indanone}] stands out due to its combination of the oxirane and indanone structures, which imparts unique chemical reactivity and potential biological activity not seen in simpler indanone or oxirane derivatives .

Properties

IUPAC Name

3'-(4-methylphenyl)spiro[3H-indene-2,2'-oxirane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-11-6-8-12(9-7-11)16-17(19-16)10-13-4-2-3-5-14(13)15(17)18/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULDHUGNBSXZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3(O2)CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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